4-Methoxybenzyl 2,2,2-Trichloroacetimidate
Overview
Description
4-Methoxybenzyl 2,2,2-Trichloroacetimidate is a reagent used for the protection of alcohols as the p-methoxybenzyl ether . It can protect 1o, 2o, and 3o alcohols with equal efficiency in the presence of a variety of different protective groups .
Synthesis Analysis
The synthesis of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate involves the protection of alcohols as the p-methoxybenzyl ether . This reagent is commonly used under acidic conditions, offering an alternative method to the Williamson ether synthesis, which typically uses basic conditions to protect base-sensitive alcohols .Molecular Structure Analysis
The molecular formula of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate is C10H10Cl3NO2 . Its molecular weight is 282.55 .Chemical Reactions Analysis
4-Methoxybenzyl 2,2,2-Trichloroacetimidate is used as a reagent for the protection of alcohols . Carboxylic acids can be converted to the corresponding 4-methoxybenzyl (PMB) esters with 4-methoxybenzyl-2,2,2-trichloroacetimidate in the absence of an acid catalyst .Physical And Chemical Properties Analysis
4-Methoxybenzyl 2,2,2-Trichloroacetimidate is a clear liquid at 20°C . It has a boiling point of 137°C at 0.7 mmHg and a density of 1.361 g/mL at 25°C . Its refractive index is 1.5488 .Scientific Research Applications
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: 4-Methoxybenzyl 2,2,2-Trichloroacetimidate is used as a reagent for the protection of alcohols as the p-methoxybenzyl ether . It can protect primary, secondary, and tertiary alcohols with equal efficiency in the presence of a variety of different protective groups .
- Results or Outcomes: The outcomes of using 4-Methoxybenzyl 2,2,2-Trichloroacetimidate as a protective reagent include the successful protection of alcohols, allowing for further reactions to be carried out without affecting these functional groups .
Safety And Hazards
Future Directions
The future directions of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate could involve its use in the protection of alcohols as the p-methoxybenzyl ether . Its ability to protect 1o, 2o, and 3o alcohols with equal efficiency in the presence of a variety of different protective groups makes it a valuable reagent in organic synthesis .
properties
IUPAC Name |
(4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHGKLBJBHACOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454780 | |
Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |
CAS RN |
89238-99-3 | |
Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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